molecular formula C13H15BrN2O B3167467 5-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one CAS No. 920023-48-9

5-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B3167467
CAS No.: 920023-48-9
M. Wt: 295.17
InChI Key: RPTDNCLENFDGQW-UHFFFAOYSA-N
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Description

5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one: is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom The indoline and piperidine rings in this compound are fused together, creating a spirocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one typically involves the electrophilic bromination of the indoline ring. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can yield different reduced forms, depending on the reducing agent used.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the original compound.

    Reduction Products: Reduced forms with different functional groups.

Scientific Research Applications

Chemistry: 5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one is used as a building block in organic synthesis. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex molecules.

Biology: The compound has potential applications in the study of biological systems due to its structural similarity to natural products. It can be used as a probe to investigate biological pathways and interactions.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its unique structure may offer advantages in the design of new drugs with improved efficacy and selectivity.

Industry: In the industrial sector, 5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    5-Bromoindoline: Shares the indoline core but lacks the spirocyclic structure.

    1’-Methylspiro[indoline-3,4’-piperidine]: Similar spirocyclic structure but without the bromine atom.

Uniqueness: 5-Bromo-1’-methylspiro[indoline-3,4’-piperidin]-2-one is unique due to the presence of both the bromine atom and the spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-bromo-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c1-16-6-4-13(5-7-16)10-8-9(14)2-3-11(10)15-12(13)17/h2-3,8H,4-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTDNCLENFDGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672110
Record name 5-Bromo-1'-methylspiro[indole-3,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920023-48-9
Record name 5-Bromo-1'-methylspiro[indole-3,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1′-(methyl)spiro[indole-3,4′-piperidin]-2(1H)-one (6.3 g, 29.1 mmol) in CH3CN (100 ml) and MeOH (5 ml) was cooled to −5° C. and NBS (7.8 g, 44 mmol) was slowly added with stirring. The reaction mixture was stirred for 3.5 h at 0° C. Solvent was removed by vacuo. The residue was purified by silica gel chromatography (2-20% MeOH/CH2Cl2) to give 6 g as a solid. The solid compound was dissolved in ethyl acetate (600 ml) and washed with saturated aqueous NaHCO3 solution, dried (Na2SO4). Evaporation of the solvent in vacuo gave 4.2 g (47%) of 11. 1HNMR (CD3OD, 400 MHz) δ 7.51 (d, J=1.8 Hz, 1H), 7.35 (dd, J=1.9 and 8.2 Hz, 1H), 6.81 (d, J=8.2 Hz, 1H), 2.93 (m, 2H), 2.67 (m, 2H), 2.41 (s, 3H), 1.86 (m, 4H).
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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